molecular formula C5H10ClNO2 B1418073 Pyrrolidine-3-carboxylic acid hydrochloride CAS No. 953079-94-2

Pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1418073
M. Wt: 151.59 g/mol
InChI Key: OYCLYMMIZJWYJG-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboxylic acid hydrochloride, also known as β-Proline hydrochloride, is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is used as a key intermediate to prepare two different pyrrolidines . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of Pyrrolidine-3-carboxylic acid derivatives has been achieved through asymmetric Michael addition reactions of carboxylate-substituted enones . The synthetic strategy started with the preparation of the NHTf-substituted pyrrolidines in four high yielding steps from the corresponding aldehydes .


Molecular Structure Analysis

The empirical formula of Pyrrolidine-3-carboxylic acid hydrochloride is C5H10ClNO2 and its molecular weight is 151.59 . The structure of the molecule is characterized by a five-membered pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidine-3-carboxylic acid hydrochloride is used in various chemical reactions. For instance, it is used in the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Physical And Chemical Properties Analysis

Pyrrolidine-3-carboxylic acid hydrochloride is a solid substance with a melting point of 33-38°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Pyrrolidine derivatives, including those related to pyrrolidine-3-carboxylic acid hydrochloride, have been synthesized and structurally analyzed. The compounds exhibit specific conformational properties and have been studied using NMR spectroscopy and X-ray diffraction (Burgos et al., 1992).

Enantioselective Reactions

  • Pyrrolidine and related amines have been used in asymmetric A(3) reactions with copper iodide and a cocatalyst containing a carboxylic acid and a thiourea moiety. This has applications in synthesizing propargylamines with high enantioselectivity (Zhao & Seidel, 2015).

Extraction Studies

  • Pyridine-carboxylic acids, structurally similar to pyrrolidine-3-carboxylic acid, have been extracted using different solvents. These studies provide insights into the extraction efficiencies and the effects of various parameters, which could be relevant for pyrrolidine-3-carboxylic acid hydrochloride as well (Kumar & Babu, 2009).

Medicinal Chemistry

  • Pyrrolidine-based compounds have been explored as influenza neuraminidase inhibitors. The synthesis and structural analysis of such compounds provide insights into their potential medicinal applications (Wang et al., 2001).

Synthetic Applications

  • Pyrrolidine-2,4-diones (tetramic acids) and derivatives have been synthesized from pyrrolidine-related compounds. These syntheses have implications for the preparation of various organic compounds (Mulholland et al., 1972).

Catalysis Research

  • Pyrrolidine derivatives have been used in the stereoselective synthesis of azetidines and pyrrolidines, demonstrating their utility in catalytic processes (Medjahdi et al., 2009).

Safety And Hazards

When handling Pyrrolidine-3-carboxylic acid hydrochloride, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Pyrrolidine-3-carboxylic acid hydrochloride and its derivatives have shown promise in the development of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLYMMIZJWYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661338
Record name Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-3-carboxylic acid hydrochloride

CAS RN

953079-94-2
Record name Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-3-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MN Aboul-Enein, AAES El-Azzouny… - European Journal of …, 2010 - eurjchem.com
… )‐pyrrolidine‐3‐carboxylic acid hydrochloride (… pyrrolidine‐3‐carboxylic acid hydrochloride (4c) and 1‐H‐4‐hydroxy‐5‐(4‐propoxy‐benzyl)‐pyrrolidine‐3‐carboxylic acid hydrochloride (…
Number of citations: 3 eurjchem.com
MA Saleh, JS Pollock, DM Pollock - Journal of Pharmacology and …, 2011 - ASPET
… ), a selective ET A antagonist; (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A…
Number of citations: 88 jpet.aspetjournals.org
WM Kati, D Montgomery, C Maring… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… of the 3-carboxyl and 4-amino groups occurred with concentrated HCl at 85C to give 4-amino-1-(ethyl-isopropyl-carbamoyl)-3-hydroxy-pyrrolidine-3-carboxylic acid hydrochloride (…
Number of citations: 55 journals.asm.org
H Hirose, T Yamasaki, M Ogino, R Mizojiri… - Bioorganic & medicinal …, 2017 - Elsevier
Somatostatin receptor subtype 5 (SSTR5) has emerged as a novel attractive drug target for type 2 diabetes mellitus. Starting from N-benzyl azetidine derivatives 1 and 2 as in-house hit …
Number of citations: 19 www.sciencedirect.com
T Liu, J Jin, Y Chen, Q Xi, J Hu, W Jia, X Chen, Y Li… - Bioorganic …, 2019 - Elsevier
Agonism of S1P 1 receptor has been proven to be responsible for peripheral blood lymphopenia and elicts the identification of various S1P 1 modulators. In this paper we described a …
Number of citations: 3 www.sciencedirect.com
M Ito, M Iwatani, T Yamamoto, T Tanaka… - Bioorganic & Medicinal …, 2017 - Elsevier
Bad response to refrigeration 2 (Brr2) is a member of the Ski2-like RNA helicases, and an essential component of the U5 small nuclear ribonucleoprotein (snRNP). A particularly …
Number of citations: 20 www.sciencedirect.com
MN Aboul-Enein, AA El-Azzouny… - Mini Reviews in …, 2012 - ingentaconnect.com
… Recently, in 2010, Aboul-Enein et al. prepared the amino acid 1-H-4-hydroxy-5-(4-methoxy-benzyl)-pyrrolidine-3carboxylic acid hydrochloride (106), which was evaluated for its …
Number of citations: 31 www.ingentaconnect.com

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